N-Dansyl-L-serine cyclohexylammonium salt
Overview
Description
N-Dansyl-L-serine cyclohexylammonium salt is a chemical compound with the empirical formula C15H18N2O5S · C6H13N and a molecular weight of 437.55 g/mol . It is a derivative of L-serine, a naturally occurring amino acid, and contains a dansyl group, which is a fluorescent marker. This compound is often used in biochemical research due to its fluorescent properties, making it useful for various analytical and diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dansyl-L-serine cyclohexylammonium salt typically involves the reaction of L-serine with dansyl chloride in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Dansyl-L-serine cyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The dansyl group can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The dansyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dansyl group may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-Dansyl-L-serine cyclohexylammonium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques, such as chromatography and spectroscopy.
Biology: Employed in the study of protein-ligand interactions, enzyme kinetics, and cellular imaging.
Medicine: Utilized in diagnostic assays and as a marker for tracking biological processes.
Industry: Applied in the development of fluorescent sensors and materials.
Mechanism of Action
The mechanism of action of N-Dansyl-L-serine cyclohexylammonium salt primarily involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker. This property is exploited in various analytical and diagnostic applications to detect and quantify biological molecules .
Comparison with Similar Compounds
Similar Compounds
Dansyl-L-alanine cyclohexylammonium salt: Another dansylated amino acid used as a fluorescent marker.
Dansyl-L-lysine cyclohexylammonium salt: Similar in structure and used for similar applications.
Uniqueness
N-Dansyl-L-serine cyclohexylammonium salt is unique due to its specific combination of the dansyl group and L-serine. This combination provides distinct fluorescent properties and reactivity, making it particularly useful in certain biochemical and analytical applications .
Properties
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S.C6H13N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;7-6-4-2-1-3-5-6/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5,7H2/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVMXASXEDTEQO-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CO)C(=O)O.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201483 | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53332-28-8 | |
Record name | L-Serine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53332-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053332288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]L-serine, compound with cyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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